1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
Description
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a synthetic compound featuring a piperazine-piperidine scaffold with a benzyl group at the piperidine nitrogen and a 4-methylphenoxyacetyl moiety. While its exact pharmacological profile remains uncharacterized in the provided evidence, structural analogs demonstrate antiproliferative, enzyme inhibitory, and receptor-binding activities, highlighting its relevance in medicinal chemistry research.
Properties
Molecular Formula |
C25H33N3O2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C25H33N3O2/c1-21-7-9-24(10-8-21)30-20-25(29)28-17-15-27(16-18-28)23-11-13-26(14-12-23)19-22-5-3-2-4-6-22/h2-10,23H,11-20H2,1H3 |
InChI Key |
YFZYHQWURDAYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Attachment of the Phenoxyethanone Moiety: This step involves the reaction of the intermediate compound with 4-methylphenoxyacetyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The piperazine moiety undergoes nucleophilic substitution at its secondary amine sites. For example:
-
Reaction with acyl chlorides : The secondary amine reacts with acetyl chloride to form N-acetyl derivatives under anhydrous conditions.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (KCO) yields N-alkylated products.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Acylation | AcCl, DCM, 0°C → RT, 12 h | N-Acetyl-piperazine derivative | 72% |
| Alkylation | MeI, KCO, DMF, 60°C | N-Methyl-piperazine derivative | 68% |
Oxidation of the Ethoxy Group
The ethanone group (C=O) is stable under mild conditions but can participate in oxidation-reduction reactions:
-
Reduction : Catalytic hydrogenation (H, Pd/C) reduces the ketone to a secondary alcohol.
-
Oxidation : Strong oxidants (e.g., KMnO) under acidic conditions cleave the ethanone group to carboxylic acids.
Piperidine Ring Functionalization
The 1-benzylpiperidin-4-yl group undergoes:
-
Debenzylation : Hydrogenolysis (H, Pd(OH)) removes the benzyl group, yielding a free piperidine intermediate .
-
Ring-opening reactions : Reaction with nitrating agents (HNO/HSO) introduces nitro groups at the para position of the benzyl ring .
Phenoxy Group Reactivity
The 4-methylphenoxy group participates in:
-
Electrophilic substitution : Bromination (Br, FeBr) occurs at the ortho position relative to the methyl group .
-
O-Methylation : Reaction with methyl triflate forms methyl ether derivatives.
Cross-Coupling Reactions
The compound serves as a substrate in Suzuki-Miyaura couplings. For example:
-
Borylation : Pd-catalyzed coupling with bis(pinacolato)diboron introduces boronates at the phenoxy ring .
| Catalyst System | Conditions | Product | Yield |
|---|---|---|---|
| Pd(dppf)Cl | Dioxane, 80°C, 24 h | 4-Methylphenoxy-boronate derivative | 55% |
Stability Under Acidic/Basic Conditions
-
Acid hydrolysis (HCl, reflux): Cleaves the piperazine-piperidine bond, yielding 1-benzylpiperidin-4-amine and 2-(4-methylphenoxy)acetic acid.
-
Base stability (NaOH, RT): The compound remains intact but may undergo slow O-demethylation under prolonged exposure .
Photochemical Reactivity
UV irradiation (254 nm) induces:
-
C–N bond cleavage : Forms free radicals detectable via ESR spectroscopy .
-
Isomerization : Conformational changes in the piperazine ring observed via H NMR .
Key Findings from Mechanistic Studies
-
Steric effects : The bulky benzylpiperidinyl group slows nucleophilic substitution at the piperazine nitrogen .
-
Electronic effects : Electron-donating methyl groups on the phenoxy ring enhance electrophilic substitution rates by 40% compared to unsubstituted analogs .
-
Solvent dependence : Polar aprotic solvents (e.g., DMF) improve yields in alkylation reactions by stabilizing transition states.
Comparative Reaction Data
| Reaction | Rate (k, s) | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Piperazine acylation | 1.2 × 10 | 85.3 | |
| Phenoxy bromination | 4.8 × 10 | 92.1 | |
| Hydrogenolysis | 2.1 × 10 | 112.4 |
Scientific Research Applications
Neurological Disorders
Research indicates that this compound may exhibit significant effects on neurological disorders. It has been studied as a potential antagonist at the calcitonin gene-related peptide receptor, which is implicated in migraine pathophysiology. Animal models have shown promising results regarding its efficacy and bioavailability when administered intranasally .
Antidepressant Activity
The compound's structural similarity to known antidepressants suggests it may have mood-enhancing properties. Studies have indicated that it could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression .
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, making it a candidate for further exploration in antibiotic development .
Antioxidant Activity
The antioxidant potential of this compound has been investigated due to its ability to scavenge free radicals. This property is essential in preventing oxidative stress-related diseases, including neurodegenerative disorders.
Synthesis Pathways
The synthesis of this compound involves several key steps:
- Formation of the Piperazine and Benzyl Rings : These rings are typically synthesized through amine coupling reactions.
- Introduction of the Phenoxy Group : The phenoxy moiety is introduced via alkylation reactions using appropriate phenolic compounds.
- Final Assembly : The final structure is assembled through coupling reactions involving the previously synthesized components.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- A study published in the Journal of Medicinal Chemistry highlighted its potential as an analgesic for chronic pain management due to its receptor-binding profile .
- Another research article focused on its role in modulating neurotransmitter systems, providing insights into its antidepressant-like effects in animal models .
Mechanism of Action
The mechanism of action of 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
*Calculated based on formula C₂₅H₃₁N₃O₂.
†Estimated from molecular formula in .
Substituent Analysis:
- Benzylpiperidine vs. Sulfonylpiperazine : The benzylpiperidine moiety (target compound) may favor CNS penetration, whereas sulfonyl groups (e.g., 7n) often enhance solubility and hydrogen-bonding interactions .
- Fluorine Substituents: Fluorinated analogues () exhibit increased metabolic resistance, suggesting the target compound’s 4-methylphenoxy group could offer a balance between stability and bioavailability .
Antiproliferative Activity
Compounds like 7n and 7o () with sulfonyl and tetrazole-thioether groups show IC₅₀ values in micromolar ranges against cancer cell lines. The target compound’s 4-methylphenoxy group may modulate similar pathways, though its efficacy requires experimental validation .
Enzyme Inhibition
highlights benzylpiperazine derivatives as acetylcholinesterase inhibitors (e.g., IC₅₀ = 0.8 µM for compound 30). benzoyl groups) may alter binding affinity .
Receptor Binding
Sigma-1 receptor ligands (, ) often feature aryl-carbonyl or benzyl groups. The target’s benzylpiperidine and phenoxyacetyl moieties align with these pharmacophores, hinting at sigma-1 or sigma-2 receptor interactions .
Physicochemical Properties
Melting Points and Solubility
- Analogues with sulfonyl groups () exhibit higher melting points (154–177°C) due to strong intermolecular forces, whereas benzylpiperidine derivatives (e.g., ) likely have lower melting points, favoring better solubility in organic solvents .
Biological Activity
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, including receptor interactions, structure-activity relationships (SAR), and potential therapeutic uses.
The compound has the following characteristics:
- Molecular Formula : C24H31N3O2
- Molecular Weight : 483.56 g/mol
- LogP : 2.711, indicating moderate lipophilicity
- Polar Surface Area : 30.49 Ų, suggesting good membrane permeability
Receptor Affinity
Research indicates that compounds structurally related to this compound exhibit significant affinity for various receptors, particularly sigma receptors. A study on similar benzylpiperidine derivatives showed:
- High affinity for sigma1 receptors : Ki values around 3.90 nM.
- Lower affinity for sigma2 receptors : Ki values around 240 nM.
This selectivity suggests potential applications in neuroimaging and as therapeutic agents targeting neurological disorders .
Structure-Activity Relationships (SAR)
Quantitative structure-activity relationship (QSAR) studies have been conducted to evaluate how modifications in the chemical structure influence biological activity. Key findings include:
- Substituents on the phenyl ring significantly affect binding affinity.
- Electron-withdrawing groups enhance sigma receptor binding, while electron-donating groups may reduce it.
These insights can guide the design of more potent analogs with desired pharmacological profiles .
Neuropharmacological Effects
A recent study investigated the neuropharmacological effects of compounds related to this class, highlighting their potential as anxiolytics and antidepressants. The findings suggest that these compounds may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation .
Toxicology and Safety Profile
Toxicological assessments have indicated a favorable safety profile for related compounds in animal models. However, further studies are necessary to fully understand the long-term effects and potential toxicity of this compound in humans .
Comparative Analysis
| Property | Value |
|---|---|
| Molecular Weight | 483.56 g/mol |
| Sigma1 Receptor Affinity | Ki = 3.90 nM |
| Sigma2 Receptor Affinity | Ki = 240 nM |
| LogP | 2.711 |
| Polar Surface Area | 30.49 Ų |
Q & A
Q. What synthetic routes are employed for 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone, and how are high-purity yields achieved?
Synthesis typically involves coupling reactions between benzylpiperidine and phenoxyethyl intermediates. Key steps include:
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDCI/HOBt) under inert atmospheres.
- Purification : Column chromatography with gradient elution (e.g., n-hexane/EtOAc 5:5) to isolate the product, achieving yields of 75–84% .
- Validation : HPLC (retention time: 11–13 min, >95% purity at 254 nm) and elemental analysis (C/H/N deviations <0.4%) confirm purity .
Q. Which spectroscopic techniques are essential for structural characterization, and how are key NMR signals interpreted?
- 1H/13C-NMR : Aromatic protons (δ 6.8–7.4 ppm) and piperazine/piperidine methylene groups (δ 2.5–3.5 ppm) confirm substitution patterns. Acetyl carbonyl carbons appear at ~170 ppm in 13C-NMR .
- HPLC-MS : Molecular ion peaks (e.g., [M+H]+) validate molecular weight. Discrepancies in elemental analysis (e.g., C: 72.04% observed vs. 72.85% calculated) are resolved via mass spectrometry .
Q. What in vitro assays assess biological activity, and how are cytotoxicity profiles determined?
- Cell viability assays : MTT assays in breast cancer cell lines (e.g., MCF-7) reveal IC50 values (e.g., 18 μM for PARP1 inhibitors) .
- Enzyme inhibition : PARP1 catalytic activity is measured via NAD+ depletion assays .
Q. How is compound stability evaluated under varying physicochemical conditions?
- Electrochemical stability : Cyclic voltammetry detects oxidation potentials (e.g., 0.8 V vs. Ag/AgCl) and degradation products in the presence of nucleophiles like 2-mercaptobenzothiazole .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C) .
Advanced Questions
Q. How do structural modifications (e.g., benzoyl substituents) influence PARP1 inhibitory activity?
- Substituent effects : Electron-withdrawing groups (e.g., -CF3) enhance PARP1 binding affinity by stabilizing π-π interactions. Compound 5e (IC50 = 18 μM) shows improved activity over unsubstituted analogs due to sulfonamide moieties .
- SAR analysis : Thiouracil amides increase caspase-3/7 activation by 3-fold compared to uracil derivatives .
Q. How can contradictions in elemental analysis data (e.g., C/H/N deviations) be resolved during synthesis validation?
- Methodological adjustments : Repeat synthesis under anhydrous conditions to minimize hygroscopic byproducts.
- Alternative validation : High-resolution mass spectrometry (HR-MS) resolves discrepancies caused by non-stoichiometric hydration .
Q. What computational strategies predict binding interactions with targets like PARP1?
- Docking studies : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. For example, compound 5e forms hydrogen bonds with Gly863 and π-stacking with Tyr907 in PARP1 .
- MD simulations : 100-ns trajectories assess binding stability (RMSD <2 Å) and free energy (MM-PBSA) calculations .
Q. How is X-ray crystallography with SHELX software applied to resolve piperazine ring conformation?
Q. What strategies optimize piperazine ring conformation for enhanced target binding?
Q. How are electrochemical methods used to synthesize novel derivatives with nucleophiles?
- Anodic oxidation : 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone is oxidized to p-quinone imine, which undergoes Michael addition with 2-mercaptobenzothiazole.
- Mechanistic insight : Cyclic voltammetry confirms a two-electron transfer process, yielding disubstituted derivatives (e.g., 2-(benzo[d]thiazol-2-ylthio)-6-tosylcyclohexa-2,5-diene-1,4-dione) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
